BenchChemオンラインストアへようこそ!

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034526-60-6) is a drug-like screening hit that uniquely merges a benzimidazole (kinase/HDAC pharmacophore) with an isochroman (CNS-active motif) via an acetamide linker. With superior property space (MW 321.37, LogP 2.66, TPSA 56.15 Ų, Fsp³ 0.37) versus typical benzimidazole hits, this scaffold enables multi-parameter optimization for CNS targets such as HDAC8 or MCHR1. Procure as a fragment-merging starting point or minimalist chemoproteomic probe; demand ≥95% HPLC purity and ¹H-NMR identity confirmation before screening.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 2034526-60-6
Cat. No. B2719508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide
CAS2034526-60-6
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)CNC(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C19H19N3O2/c23-19(11-22-13-21-17-7-3-4-8-18(17)22)20-10-16-9-14-5-1-2-6-15(14)12-24-16/h1-8,13,16H,9-12H2,(H,20,23)
InChIKeyOWMOORUHOCXRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034526-60-6) – Core Physicochemical and Structural Profile


2-(1H‑benzo[d]imidazol‑1‑yl)‑N‑(isochroman‑3‑ylmethyl)acetamide is a synthetic small molecule (C₁₉H₁₉N₃O₂, MW 321.37 g/mol) that integrates a benzimidazole heterocycle and an isochroman moiety via an acetamide linker [1]. The compound is catalogued as a drug‑like screening hit in the ChemBridge DIVERSet library (ID 52497300) [1]. Calculated physicochemical properties (LogP ~2.17–2.66, topological polar surface area 56.15 Ų, 1 H‑bond donor, 3 H‑bond acceptors, 4 rotatable bonds) place it within Lipinski and Veber parameter space, indicating favourable oral bioavailability potential [1]. No peer‑reviewed biological data or patent disclosures were found for this specific molecule; all biological assertions must therefore be treated as class‑level projections.

Why a Simple Benzimidazole-Acetamide or Isochroman Fragment Cannot Substitute for 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide


The compound’s structure combines a benzimidazole (a known pharmacophore for kinase, HDAC, and TRPV1 targets) with an isochroman ring (a motif found in CNS‑active and anti‑oxidant natural products) [1][2]. Generic replacement with a simple N‑(isochroman‑3‑ylmethyl)acetamide would delete the benzimidazole heterocycle, sacrificing key π‑stacking and hydrogen‑bonding interactions observed in benzimidazole‑containing inhibitors. Conversely, a bare 2‑(1H‑benzimidazol‑1‑yl)acetamide lacks the rigid, lipophilic isochroman bicycle that can enhance target residence time and isoform selectivity in certain enzyme pockets (e.g., HDAC8) [2]. The dual‑fragment architecture creates a unique pharmacophore that cannot be recapitulated by either fragment alone, making indiscriminate substitution scientifically unsound even in the absence of disclosed potency data.

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide Versus Closest Analogues


Structural Uniqueness: Simultaneous Benzimidazole and Isochroman Motifs Versus Single-Fragment Analogues

The compound uniquely fuses a benzimidazole and an isochroman through an acetamide bridge. The closest commercially available 'analogues' contain only one of these fragments: 2-(1H‑benzimidazol‑1‑yl)acetamide (no isochroman) and N‑(isochroman‑3‑ylmethyl)acetamide (no benzimidazole) [1]. This scaffold combination yields a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.37) compared to planar benzimidazole‑acetamides (Fsp³ ≈ 0.15), potentially improving solubility and reducing promiscuous aggregation—a known issue with flat heteroaromatic screening hits [2].

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) Potential Versus Average Kinase Inhibitor Space

Using the computed LogP (2.66) and the fact that the compound has no reported IC₅₀, a hypothetical LLE cannot be calculated. However, the moderate LogP (below the kinase inhibitor average of ~3.5–4.0) and low molecular weight (321 Da) suggest that if sub‑micromolar potency is achieved, the compound would operate in a favourable LLE range (LLE >5) that is difficult to attain with larger, more lipophilic benzimidazole‑containing kinase inhibitors [1][2]. In contrast, many commercial benzimidazole screening hits exceed MW 400 and LogP 4, placing them in higher‑risk ADME space.

Drug-Likeness Ligand Efficiency ADME Prediction

Polar Surface Area and H-Bond Capacity: Differentiation from CNS-Penetrant Isochroman Analogues

The compound’s topological polar surface area (TPSA) of 56.15 Ų and a single H‑bond donor place it within the accepted range for CNS penetration (typically TPSA <90 Ų, HBD ≤3) [1]. Isochroman‑containing CNS agents often contain additional polar functionality (e.g., sulfonamides, carboxylic acids) that elevates TPSA beyond the CNS‑permeable window. Compared to N‑(isochroman‑3‑ylmethyl)‑5‑methylisoxazole‑4‑carboxamide (TPSA ~68 Ų, 2 HBD), the target compound has a lower TPSA and reduced H‑bond donor count, potentially conferring superior passive blood‑brain barrier permeability if potency is equivalent [2].

Blood-Brain Barrier Permeability CNS Drug Design TPSA

Recommended Application Scenarios for 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide Based on Compiled Evidence


Fragment‑Based or Scaffold‑Hopping Library Design

The compound’s balanced Fsp³ (0.37), moderate LogP (2.66), and dual benzimidazole‑isochroman architecture make it a valuable scaffold‑hopping starting point for medicinal chemistry teams seeking to replace flat, lipophilic benzimidazole kinase inhibitors with more three‑dimensional, property‑compliant leads [1]. Procurement for fragment‑merging campaigns or as a pharmacophore query for virtual screening is warranted where the target of interest tolerates an isochroman moiety.

CNS‑Targeted Lead Identification Programmes

With a TPSA of 56.15 Ų, a single H‑bond donor, and good compliance with CNS MPO parameters, the compound is a suitable candidate for inclusion in CNS‑focused screening decks, particularly for targets such as HDAC8 (implicated in neuroblastoma) or MCHR1 (metabolic/CNS disorders) where benzimidazole and isochroman chemotypes have independently shown activity [1][2]. Investigators should request purity‑validated samples (≥95 % by HPLC) and confirm structural identity by ¹H‑NMR before initiating biochemical or cellular assays.

Property‑Based Lead Optimisation Starting Point

Compared with average benzimidazole screening hits (MW >400, LogP >3.5), this compound’s lower molecular weight (321 Da) and moderate lipophilicity provide a superior baseline for multi‑parameter optimisation [1]. Procurement for ADME‑guided structure–activity relationship (SAR) exploration is appropriate when the project goal is to maintain ligand efficiency while improving potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probe Development for Benzimidazole‑Binding Targets

The compound can serve as an inactive control or as a minimalist scaffold for chemical probe derivatisation in chemoproteomic studies of benzimidazole‑interacting proteins (e.g., histone deacetylases, cytochrome P450 3A4) [1]. Its purity and stability should be verified under assay conditions, and orthogonal analytical characterisation (LC‑MS, HRMS) is recommended before use in target‑engagement experiments.

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.